molecular formula C18H16O2S B10856912 (2'S,3S)-2'-(4-methoxyphenyl)spiro[2H-thiochromene-3,1'-cyclopropane]-4-one

(2'S,3S)-2'-(4-methoxyphenyl)spiro[2H-thiochromene-3,1'-cyclopropane]-4-one

Cat. No.: B10856912
M. Wt: 296.4 g/mol
InChI Key: MNURCCHWDLJZHQ-YJBOKZPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CYT296 is a novel small molecule compound known for its ability to induce chromatin de-condensation and facilitate the generation of induced pluripotent stem cells (iPSCs). This compound has shown significant potential in improving the efficiency of OSKM-mediated induction of iPSCs and enabling efficient reprogramming with only Oct4 in combination with other small molecules .

Preparation Methods

The synthesis of CYT296 involves specific reaction conditions and synthetic routes. The compound is typically prepared through a series of chemical reactions that include the use of defined factors such as Oct4, Sox2, Klf4, and c-Myc. The reaction conditions often involve the use of Mouse Embryonic Fibroblasts (MEFs) and the application of CYT296 at a concentration of 250 nM for 72 hours . Industrial production methods for CYT296 are not widely documented, but the compound is available for research purposes through suppliers like MedChemExpress .

Chemical Reactions Analysis

CYT296 undergoes several types of chemical reactions, primarily focusing on chromatin de-condensation. The compound is known to block heterochromatin assembly in MEFs, thereby improving the generation of iPSCs . Common reagents and conditions used in these reactions include the application of CYT296 at specific concentrations and incubation times. The major products formed from these reactions are pluripotent stem cells that exhibit an open chromatin state .

Properties

Molecular Formula

C18H16O2S

Molecular Weight

296.4 g/mol

IUPAC Name

(2'S,3S)-2'-(4-methoxyphenyl)spiro[2H-thiochromene-3,1'-cyclopropane]-4-one

InChI

InChI=1S/C18H16O2S/c1-20-13-8-6-12(7-9-13)15-10-18(15)11-21-16-5-3-2-4-14(16)17(18)19/h2-9,15H,10-11H2,1H3/t15-,18-/m0/s1

InChI Key

MNURCCHWDLJZHQ-YJBOKZPZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2C[C@]23CSC4=CC=CC=C4C3=O

Canonical SMILES

COC1=CC=C(C=C1)C2CC23CSC4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.